molecular formula C21H16F2N2O4S2 B10931175 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10931175
M. Wt: 462.5 g/mol
InChI Key: QICMIHGIMCRGBL-UHFFFAOYSA-N
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Description

N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a benzothiazole ring substituted with a difluoromethoxy group and a naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, introduction of the difluoromethoxy group, and the attachment of the naphthylsulfonyl group. Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and naphthylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide

Uniqueness

N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both difluoromethoxy and naphthylsulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H16F2N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C21H16F2N2O4S2/c22-20(23)29-15-6-8-17-18(12-15)30-21(24-17)25-19(26)9-10-31(27,28)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,20H,9-10H2,(H,24,25,26)

InChI Key

QICMIHGIMCRGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F

Origin of Product

United States

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